Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl-

Description

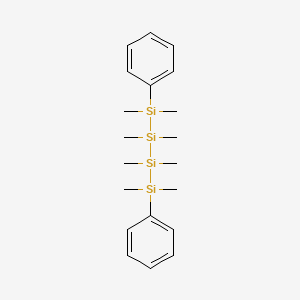

Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- is a highly substituted organosilicon compound with the molecular formula C₅₀H₄₆Si₄ and a molecular weight of 759.24 g/mol . Its structure features a linear tetrasilane backbone where the first and fourth silicon atoms are bonded to phenyl groups, while all four silicon atoms carry two methyl substituents each. This arrangement creates a sterically crowded environment, influencing its reactivity and physical properties. The compound’s InChI identifier is 1S/C50H46Si4/c1-51(43-27-11-3-12-28-43,44-29-13-4-14-30-44)53(47-35-19-7-20-36-47,48-37-21-8-22-38-48)54(49-39-23-9-24-40-49,50-41-25-10-26-42-50)52(2,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h3-42H,1-2H3, reflecting its complex bonding pattern .

Properties

IUPAC Name |

[dimethyl(phenyl)silyl]-[[dimethyl(phenyl)silyl]-dimethylsilyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34Si4/c1-21(2,19-15-11-9-12-16-19)23(5,6)24(7,8)22(3,4)20-17-13-10-14-18-20/h9-18H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWVYZVQKLOELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C)(C)[Si](C)(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601229352 | |

| Record name | 1,1,2,2,3,3,4,4-Octamethyl-1,4-diphenyltetrasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799-35-9 | |

| Record name | 1,1,2,2,3,3,4,4-Octamethyl-1,4-diphenyltetrasilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4-Octamethyl-1,4-diphenyltetrasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method is the reaction of tetrachlorosilane with methylmagnesium bromide and phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.

Substitution: The methyl and phenyl groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Lower oxidation state silicon compounds.

Substitution: Various substituted tetrasilanes depending on the reagents used.

Scientific Research Applications

Synthesis of Silacycles

One of the most significant applications of tetrasilane is in the divergent synthesis of silacycles . Recent studies have demonstrated that tetrasilane can serve as a versatile silicon reagent for the palladium-catalyzed synthesis of various silacycles through time-controlled reactions. This method allows for the formation of different ring sizes by adjusting reaction times.

Mechanism and Process

- Researchers have utilized octamethyl-1,4-dioxacyclohexasilane (a derivative of tetrasilane) to react with acrylamide derivatives. The reactions are conducted under specific conditions (e.g., using Pd(OAc)₂ as a catalyst and K₂CO₃ as a base) at elevated temperatures (around 100 °C) to facilitate the formation of silacycles.

- The process allows for the creation of ten-membered rings (benzodioxatetrasilecines), seven-membered rings (benzooxadisilepines), and five-membered rings (benzosiloles), showcasing the versatility of tetrasilane in generating complex organic structures .

Pharmaceutical Applications

Silacycles synthesized using tetrasilane have potential implications in pharmaceutical chemistry . The unique properties of silicon-containing compounds can enhance the biological activity and stability of drug candidates. For instance:

- Silacycles can serve as intermediates in synthesizing biologically active compounds.

- Their structural diversity allows for modifications that may lead to improved pharmacological profiles.

Materials Science

In materials science, tetrasilane is being explored for its utility in creating silicon-based materials with enhanced properties:

- Silicone Polymers : Tetrasilane can be incorporated into silicone polymers to improve thermal stability and mechanical strength.

- Nanocomposites : Its use in nanocomposite materials could lead to advancements in electronics and photonics due to silicon's semiconductor properties.

Case Study 1: Palladium-Catalyzed Reactions

A notable study by Yun Liang et al. demonstrated the effectiveness of tetrasilane derivatives in palladium-catalyzed reactions. By controlling reaction times, they successfully synthesized a variety of silacycles with different ring sizes. This study not only highlights the practical application of tetrasilane but also provides insights into the mechanistic pathways involved .

Case Study 2: Drug Development

In another application, researchers are investigating the incorporation of silacycles derived from tetrasilane into drug development pipelines. Preliminary results suggest that these compounds exhibit promising biological activities that warrant further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- involves its interaction with various molecular targets. The silicon atoms in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tetrasilanes and germanium analogs to highlight substituent effects and property trends.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents (Methyl/Phenyl) | Key Features |

|---|---|---|---|---|---|

| Tetrasilane, 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- (Target) | - | C₅₀H₄₆Si₄ | 759.24 | 8 Me, 2 Ph | Balanced steric bulk; moderate phenyl content |

| 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane | 126210-36-4 | C₃₀H₃₈Si₄ | 510.96 | 6 Me, 4 Ph | Lower molecular weight; higher phenyl ratio |

| 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane | 1590-85-8 | C₅₀H₄₆Si₄ | 759.24 | 2 Me, 8 Ph | Extreme phenyl substitution; high thermal stability |

| Tetragermane, 1,4-diiodo-1,1,2,2,3,3,4,4-octaphenyl- (Germanium analog) | - | C₃₂H₂₄GeI₂ | - | 8 Ph, 2 I (Ge core) | Germanium core; iodine substituents for reactivity |

Key Findings

Substituent Effects on Thermal Stability Phenyl groups enhance thermal stability due to their aromatic rigidity and electron delocalization . The octaphenyl tetrasilane (CAS 1590-85-8) exhibits superior thermal resistance compared to the target compound, which has fewer phenyl groups. Methyl groups, while less stabilizing, improve solubility in non-polar solvents . Germanium analogs like 1,4-diiodo-octaphenyltetragermane show lower thermal stability than silicon counterparts due to weaker Ge–C bonds .

Phenyl groups increase molecular rigidity, as seen in NMR spectra of related compounds (e.g., 2,2,3,3-tetramethyl-1,1,4,4-tetraphenyltetrasilane derivatives) .

Applications and Reactivity

- Octaphenyl-substituted tetrasilanes are precursors for high-performance silicone rubbers, leveraging phenyl groups for thermal stability .

- Germanium analogs are explored in optoelectronics due to their tunable band gaps, though silicon-based compounds dominate in polymer chemistry .

Table 2: Property Trends

| Property | Target Compound | Hexamethyl-Tetraphenyltetrasilane | Octaphenyl-Dimethyltetrasilane | Germanium Analog |

|---|---|---|---|---|

| Thermal Stability | Moderate | Moderate-High | High | Low-Moderate |

| Solubility in Hexane | High (due to methyl groups) | Moderate | Low | Very Low |

| Reactivity with Electrophiles | Reduced (steric hindrance) | Moderate | Low | High (iodine substituents) |

Biological Activity

Tetrasilane, specifically 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl- , is a silane compound that has garnered interest in various fields due to its unique chemical structure and potential biological activity. This article aims to explore the biological activity of this compound through a detailed examination of its properties, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of tetrasilane is characterized by its silane backbone with multiple methyl and phenyl groups. This unique arrangement contributes to its physical and chemical properties:

- Molecular Formula : C16H30Si4

- Molecular Weight : 362.8 g/mol

- CAS Number : 5789-35-5

Table 1: Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 577.2 K (304°C) |

| Melting Point | Not available |

| Density | Not specified |

| Solubility | Insoluble in water |

Research indicates that silanes can exhibit various biological activities, including antimicrobial properties and potential therapeutic effects. The presence of phenyl groups in tetrasilane may enhance its interaction with biological membranes, influencing its bioactivity.

Case Studies

- Antimicrobial Activity :

-

Cytotoxicity :

- Investigations into the cytotoxic effects of silanes on cancer cell lines have shown that some silane derivatives can induce apoptosis in malignant cells. A specific focus on tetrasilane derivatives revealed varying degrees of cytotoxicity depending on the substituents attached to the silicon atoms .

- Biocompatibility :

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of bacterial and fungal growth |

| Cytotoxicity | Induction of apoptosis in cancer cells |

| Biocompatibility | Good tolerance in biological systems |

Research Findings

Recent research has focused on the environmental impact and degradation pathways of tetrasilane compounds. The persistence of these compounds in aquatic environments raises concerns regarding their bioaccumulation potential. Studies suggest that while tetrasilanes are not readily biodegradable, ongoing research is examining their metabolic pathways in various organisms .

Environmental Impact

The environmental risk assessment conducted by the UK Environment Agency indicated that tetrasilanes could pose risks due to their persistence and potential toxicity to aquatic life. Further studies are recommended to evaluate their long-term effects on ecosystems .

Q & A

Basic: What are the optimal catalytic conditions for polymerizing 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyltetrasilane into polysilanes?

Answer:

The polymerization is achieved using N-heterocyclic carbene (NHC)-palladium catalysts under inert conditions. Key steps include:

- Catalyst loading : 100 ppm of [N-3-(3-trimethoxysilylpropyl)-3-methylimidazol-2-ylidene]dichloropalladium(II) in cyclohexane .

- Reaction time : 12 hours with stirring in loosely capped vials to allow controlled monomer conversion.

- Workup : Quenching with cyclohexane, filtration through Celite to retain the catalyst, and vacuum drying (<300 mTorr) to reduce residual monomer content to <10% (verified by GPC) .

- Yield : 60–80% polytetrasilane, stored as a 20 wt.% solution in cis-decalin .

Basic: What analytical methods are critical for characterizing the molecular weight distribution of polysilanes derived from this tetrasilane?

Answer:

- Gel Permeation Chromatography (GPC) : Used to determine weight-average (Mw) and number-average (Mn) molecular weights. For example, polysilanes synthesized via silica gel NHC-Pd catalysts showed Mw = 1580, Mn = 934, and polydispersity index (PDI) = 1.69 .

- Vacuum drying validation : Residual monomer content post-drying is quantified via GPC to ensure <10% unreacted tetrasilane .

Advanced: How does the choice between homogeneous and heterogeneous NHC-Pd catalysts impact polymerization efficiency and product purity?

Answer:

- Homogeneous catalysts (e.g., dissolved NHC-Pd complexes) offer high activity but require post-reaction filtration to remove catalyst residues, which may introduce metal contaminants .

- Heterogeneous catalysts (e.g., silica gel-immobilized NHC-Pd) simplify catalyst recovery, reduce metal leaching, and maintain comparable yields (60–80%). However, pore diffusion limitations may slightly alter reaction kinetics .

- Recommendation : Use heterogeneous catalysts for scalable synthesis with lower contamination risks.

Advanced: What structural insights can X-ray crystallography provide about steric effects in substituted tetrasilanes?

Answer:

X-ray diffraction of structurally analogous compounds (e.g., [(CH₃)₂(H)Si(C₆H₅)₂Si]₂) reveals:

- Conformational rigidity : Bulky phenyl and methyl substituents enforce a staggered Si-Si-Si-Si backbone to minimize steric clashes .

- Bond lengths : Si-Si bonds average 2.34–2.37 Å, slightly elongated compared to unsubstituted silanes due to steric strain .

- Methodological note : Hydride positions are refined using isotropic thermal parameters, while other H atoms are modeled via riding coordinates .

Advanced: How do steric and electronic effects of substituents influence the reactivity of this tetrasilane in cross-coupling or polymerization reactions?

Answer:

- Steric hindrance : The octamethyl-diphenyl substitution pattern limits catalyst accessibility to Si-Si bonds, slowing polymerization kinetics compared to less-substituted silanes (e.g., perhydrosilanes) .

- Electronic effects : Phenyl groups may stabilize radical intermediates during polymerization via conjugation, but methyl groups increase electron density at Si atoms, potentially altering catalyst interaction .

- Comparative studies : Reactivity contrasts with simpler silanes (e.g., 1,4-disilabutane) highlight the need for tailored catalysts to overcome steric barriers .

Data Contradiction: How should researchers resolve discrepancies in reported molecular weights of polysilanes synthesized from this tetrasilane?

Answer:

- Source analysis : Variability may arise from differences in catalyst activity (homogeneous vs. heterogeneous), drying protocols, or GPC calibration standards.

- Standardization : Ensure consistent reaction conditions (e.g., 12-hour reaction time, 300 mTorr vacuum) and use internal GPC standards (e.g., polystyrene) for accurate Mn/Mw comparisons .

- Replication : Repeat experiments with controlled monomer-to-catalyst ratios and validate via NMR or MALDI-TOF for cross-method verification.

Advanced: What safety protocols are critical when handling this tetrasilane in laboratory settings?

Answer:

- Inert atmosphere : All reactions must be conducted under nitrogen/argon to prevent oxidation or moisture-induced degradation .

- Storage : Stabilize the compound in dried, distilled cis-decalin at 20 wt.% to avoid polymerization during storage .

- Waste disposal : Residual catalyst and silica gel must be treated as hazardous waste due to palladium content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.